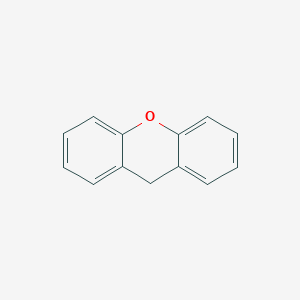

9H-Xanthene

Beschreibung

Eigenschaften

IUPAC Name |

9H-xanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCOSYZMQJWQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059070 | |

| Record name | 9H-Xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | Xanthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000847 [mmHg] | |

| Record name | Xanthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-83-1 | |

| Record name | Xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A762Z8101Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

9H-Xanthene can be synthesized through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthene with better yields and shorter reaction times . Recent advancements have introduced environmentally friendly methods, such as using iron oxide nanoparticles as catalysts for the synthesis of xanthene derivatives from aromatic aldehydes and dimedone .

Analyse Chemischer Reaktionen

Oxidation Reactions

9H-Xanthene undergoes oxidation to form xanthen-9-one, a reaction critical in synthesizing bioactive derivatives.

Key Reaction:

Experimental Data:

| Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| This compound | Xanthen-9-one | 3 | 92 |

| 2-Bromo-9H-xanthene | 2-Bromoxanthen-9-one | 3.5 | 88 |

| Thioxanthene | Thioxanthen-9-one | 4 | 85 |

Mechanism:

The reaction proceeds via benzylic C–H bond activation, forming a radical intermediate that is subsequently oxidized to the ketone .

Electrophilic Substitution Reactions

The electron-rich aromatic system of this compound facilitates electrophilic substitution, particularly at the 9-position.

Example: Iodine-catalyzed coupling with indoles :

Optimized Conditions:

-

Catalyst: I (5 mol%)

-

Solvent: Ethanol

-

Temperature: Room temperature

-

Yield: 80–90%

| Substituent on Xanthene | Substituent on Indole | Product | Yield (%) |

|---|---|---|---|

| H | H | 9-(1H-Indol-3-yl)-9H-xanthene | 85 |

| 4-Cl | 5-MeO | 4-Chloro-9-(5-methoxyindol-3-yl) | 88 |

| 3-NO | H | 3-Nitro-9-(1H-indol-3-yl) | 82 |

Scope:

-

Halogens (–Cl, –Br), electron-donating (–OCH), and electron-withdrawing (–NO) groups are tolerated .

Condensation Reactions

This compound derivatives are synthesized via acid-catalyzed condensation of phenols with aldehydes.

Example:

Optimized Conditions :

-

Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%)

-

Temperature: 100°C

-

Yield: 80–91%

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-1,3,6,8-tetramethyl | 91 | 176–178 |

| Benzaldehyde | 9-Phenyl-1,3,6,8-tetramethyl | 88 | 162–164 |

| 4-Nitrobenzaldehyde | 9-(4-Nitrophenyl)-1,3,6,8-tetramethyl | 85 | 189–191 |

Key Observations:

-

Solvent-free conditions enhance reaction efficiency.

-

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require longer reaction times .

Functionalization via Benzylic C–H Activation

The benzylic position of this compound is amenable to functionalization, enabling the synthesis of sulfonamides and amides.

Example:

Conditions:

-

Catalyst: FeCl (10 mol%)

-

Oxidant: HO (2.0 equiv)

-

Solvent: Acetonitrile

-

Yield: 70–82%

| Sulfonamide | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzenesulfonamide | 4-Methoxy-N-9H-xanthen-9-yl | 82 |

| Tosylamide | N-9H-Xanthen-9-yl-tosylamide | 78 |

| Mesitylenesulfonamide | N-9H-Xanthen-9-yl-mesitylenesulfonamide | 70 |

Mechanism:

Radical-mediated C–H activation followed by trapping with sulfonamides .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

9H-xanthene serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. Its derivatives are utilized in the production of fluorescent probes, which are essential in analytical chemistry and biological imaging.

Table 1: Chemical Applications of this compound

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Fluorescent Probes | Employed in various analytical techniques for detection and imaging |

| Dyes and Pigments | Utilized in the manufacturing of vibrant dyes due to its fluorescence |

Biological Applications

The xanthene core exhibits strong fluorescence properties, making it suitable for biological applications, particularly in imaging and therapeutic contexts.

Fluorescence Microscopy

This compound derivatives are extensively used as fluorescent probes in microscopy, allowing researchers to visualize cellular processes in real-time. For instance, studies have shown that these compounds can selectively stain cellular components, aiding in dynamic observation of biological phenomena.

Antimicrobial Activity

Research indicates that certain xanthene derivatives possess significant antimicrobial properties. A study demonstrated that 3,4-dihydroxy-1-methyl-9H-xanthen-9-one showed potent inhibitory effects against various dermatophyte strains, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Medicinal Applications

The medicinal potential of this compound is being explored extensively, particularly concerning its anticancer properties and role as a chemosensitizer.

Anticancer Properties

Recent investigations have highlighted the ability of xanthene derivatives to inhibit cancer cell proliferation. For example, studies have shown that specific xanthene compounds induce apoptosis in breast cancer cells by increasing reactive oxygen species production.

Case Study: Reversal of Chloroquine Resistance

A notable study focused on the development of chemosensitizers against chloroquine-resistant Plasmodium falciparum based on the this compound scaffold. The research indicated that these derivatives could effectively reverse drug resistance, presenting a promising avenue for malaria treatment .

Photodynamic Therapy (PDT)

Due to its fluorescence properties, this compound is being investigated for use in photodynamic therapy, which employs light-sensitive compounds to produce reactive oxygen species that selectively destroy cancer cells while sparing healthy tissue. This application is particularly relevant for targeted cancer treatments.

Material Science

In material science, this compound derivatives are incorporated into advanced materials such as polymers and coatings due to their chemical stability and functional versatility. Their application extends to the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Development | Used in creating stable and functional polymers |

| OLEDs | Incorporated into materials for organic light-emitting diodes |

| Photovoltaics | Utilized in developing efficient solar cell materials |

Wirkmechanismus

The mechanism of action of xanthene derivatives, particularly in biological applications, involves their ability to fluoresce under specific conditions. For example, fluorescein, a xanthene derivative, absorbs light and re-emits it at a longer wavelength, making it useful for imaging and diagnostic purposes . The molecular targets and pathways involved include interactions with cellular components that allow for the visualization of structures and processes within cells .

Vergleich Mit ähnlichen Verbindungen

Thioxanthene (C₁₃H₁₀S)

- Structural Difference : Replaces the oxygen atom in 9H-xanthene with sulfur, resulting in a thioether group .

- Molecular Weight : 198.28 g/mol.

- Applications: Used in organocatalytic asymmetric cross-dehydrogenative coupling reactions . Acts as a precursor in photodynamic therapy agents due to sulfur’s electron-rich nature .

- Key Contrast : The sulfur atom enhances polarizability and electronic delocalization compared to oxygen, making thioxanthene derivatives more reactive in radical reactions .

Xanthone (C₁₃H₈O₂)

- Structural Difference : Features a ketone group at the 9-position instead of a hydrogen atom in this compound .

- Molecular Weight : 196.20 g/mol.

- Applications :

- Key Contrast : The ketone group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to this compound .

9H-Xanthen-9-ol (C₁₃H₁₀O₂)

Cyano-Benzylidene Xanthene Derivatives

- Structural Difference: Incorporates a benzylidene substituent with a cyano group at the 4-position, creating a non-planar geometry .

- Applications: Studied as corrosion inhibitors; non-planarity reduces adsorption efficiency on metal surfaces compared to planar analogs .

- Key Contrast : The steric hindrance from the benzylidene group disrupts π-stacking interactions critical in supramolecular assemblies .

Thermal and Physical Properties

Biologische Aktivität

9H-xanthene is a polycyclic aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antidiabetic properties, supported by case studies and research findings.

Structural Characteristics

This compound consists of a xanthene core, which is a tricyclic structure featuring two benzene rings fused to a central tetrahydrofuran ring. This unique structure contributes to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study reported that certain xanthene derivatives exhibited significant inhibitory effects on cancer cell lines, including T47D and HeLa cells. The most potent compound demonstrated an IC50 value of 36-50 µM across various cancer lines, indicating effective cytotoxicity against tumor cells .

The anticancer activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor progression. Molecular docking studies suggest that this compound interacts with COX-2 through van der Waals forces, which may disrupt its function and contribute to reduced cancer cell viability .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activity against various pathogens. A series of xanthone compounds were tested against both bacterial and fungal strains, revealing promising results:

| Compound | Bacterial Activity | Fungal Activity | MIC (µg/mL) |

|---|---|---|---|

| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Active against all tested strains | N/A | N/A |

| 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one | N/A | Effective against T. rubrum, M. canis, E. floccosum | 16 |

| N/A | N/A | Inhibitory effect on C. albicans virulence factors | N/A |

These compounds demonstrated broad-spectrum activity, particularly against multidrug-resistant strains .

Antidiabetic Effects

Research has indicated that this compound can enhance glucose uptake in muscle cells by stimulating the translocation of glucose transporter type 4 (GLUT4) . This property suggests its potential as a therapeutic agent for managing diabetes.

Case Study Insights

A notable case study involved the administration of xanthene derivatives in diabetic models. The compounds significantly improved glucose metabolism through activation of AMP-activated protein kinase (AMPK), highlighting their role in metabolic regulation .

Summary of Research Findings

The biological activities of this compound derivatives are summarized below:

| Activity Type | Key Findings |

|---|---|

| Anticancer | Potent inhibitors of cancer cell growth; COX-2 inhibition |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Antidiabetic | Enhanced glucose uptake via GLUT4 translocation |

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of 9H-Xanthene, and how do they influence experimental design?

- Answer: this compound (C₁₃H₁₀O) has a molecular weight of 182.22 g/mol, a melting point of 182°C, and a boiling range of 220–300°C . These properties dictate its stability under thermal conditions and solubility in organic solvents like ethanol or chloroform, which are critical for synthesis and purification workflows. For example, its aromatic structure necessitates UV-Vis spectroscopy for electronic transition analysis, while its melting point guides recrystallization protocols .

Q. What synthetic routes are commonly employed to produce this compound, and how is purity validated?

- Answer: Classic synthesis involves cyclization of diaryl ether precursors under acidic conditions. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ ~250–300 nm) and melting point consistency. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic proton environments (δ 6.8–7.5 ppm) and carbonyl groups in derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Answer:

- UV-Vis spectroscopy identifies π→π* transitions (e.g., absorbance maxima at ~290 nm in ethanol) .

- NMR spectroscopy resolves substituent effects on the xanthene core.

- Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 182 for the parent compound) .

- Infrared (IR) spectroscopy detects functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹) in derivatives .

Advanced Research Questions

Q. How do solvent effects influence the electronic spectra of this compound derivatives, and how can these discrepancies be resolved?

- Answer: Solvent polarity alters transition intensities due to solvatochromism. For instance, 9H-xanthenone shows redshifted absorbance in polar solvents like methanol compared to chloroform . To resolve discrepancies, use a solvent perturbation approach: measure spectra in solvents of varying polarity and apply the Lippert-Mataga equation to correlate Stokes shifts with solvent parameters .

Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives, and how are they addressed?

- Answer: Challenges include low crystal quality and twinning. Optimize crystallization using vapor diffusion with mixed solvents (e.g., dichloromethane/hexane). For twinned data, employ SHELXL refinement with HKLF5 format to deconvolute overlapping reflections . Recent studies resolved (E)-2-methoxy-9H-xanthene derivatives with R-factors <0.06 using high-resolution data (d-spacing <1 Å) .

Q. How can contradictory reactivity data for this compound in cross-coupling reactions be systematically analyzed?

- Answer: Contradictions often stem from varying catalytic systems (e.g., Pd vs. Cu). Apply comparative kinetic analysis under controlled conditions (temperature, solvent, catalyst loading). Use density functional theory (DFT) to model transition states and identify steric/electronic barriers. Cross-reference with literature using systematic review matrices to isolate variables .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound-based bioactive compounds?

- Answer:

Synthetic diversification: Introduce substituents (e.g., -COOH, -NH₂) at positions 3, 6, or 2.

In vitro assays: Test derivatives against target enzymes (e.g., kinases) with IC₅₀ measurements.

Computational modeling: Perform molecular docking (AutoDock Vina) and quantitative SAR (QSAR) to correlate electronic parameters (HOMO/LUMO) with activity .

Q. How should researchers assess the thermal stability of this compound under extreme experimental conditions?

- Answer: Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under inert atmosphere. Monitor decomposition onset temperatures (T₀) and residue formation. For high-pressure studies, employ diamond anvil cells coupled with Raman spectroscopy to detect structural changes .

Methodological Notes

- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray for structure confirmation) and apply statistical tests (e.g., chi-squared for crystallographic data agreement) .

- Literature Synthesis: Use tools like Zotero to categorize studies by methodology, ensuring critical appraisal of primary sources (e.g., avoiding uncited claims) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.